Desmethyl cariprazine (DCAR) is a major active metabolite of the atypical antipsychotic drug cariprazine. [, , , , , , ] It is formed through the metabolism of cariprazine, primarily via the cytochrome P450 enzyme CYP3A4, in the liver. [, , , ] DCAR exhibits pharmacological properties similar to cariprazine, contributing to its overall therapeutic effects. [, ]
The provided research primarily focuses on the metabolic conversion of cariprazine to Desmethyl cariprazine and its subsequent metabolism. [, , , ] The key reaction involved is demethylation, primarily facilitated by CYP3A4. [, , , ] Further investigation is necessary to explore other potential chemical reactions involving DCAR.
Desmethyl cariprazine, similar to its parent compound cariprazine, displays potent partial agonism at both dopamine D3 and D2 receptors, with a higher preference for D3 receptors. [] It also acts as a partial agonist at serotonin 5-HT1A receptors. [] This pharmacological profile suggests that DCAR contributes to the overall therapeutic effects of cariprazine by modulating dopaminergic and serotonergic neurotransmission in the brain. [, ]
The research primarily focuses on understanding the pharmacokinetic profile and metabolic fate of Desmethyl cariprazine within the context of cariprazine administration. [, , , , , , ] Studies demonstrate that DCAR contributes to the overall exposure and long-acting properties of cariprazine, influencing its duration of action. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7